molecular formula C17H19ClN4O4 B2718034 ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate CAS No. 2034273-82-8

ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate

Cat. No.: B2718034
CAS No.: 2034273-82-8
M. Wt: 378.81
InChI Key: FJACLRLIMGGUNW-UHFFFAOYSA-N
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Description

Ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate is a complex heterocyclic compound featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene) with a 13-chloro substituent, a 2-oxo group, and an ethyl propanoate side chain linked via a carbonyl-amino bridge.

Properties

IUPAC Name

ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-2-26-15(23)5-7-19-17(25)21-8-6-13-12(10-21)16(24)22-9-11(18)3-4-14(22)20-13/h3-4,9H,2,5-8,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJACLRLIMGGUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine core, followed by the introduction of the chloro and oxo groups, and finally the esterification to form the ethyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate (hereafter referred to as Compound A) with two closely related analogs from the ECHEMI database ( and ). Key differences in substituents, functional groups, and structural motifs are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Tricyclic Core Benzoyl/Imino Group Side Chain CAS Number
Compound A 13-Chloro, 2-oxo N/A (carbonyl-amino bridge to propanoate) Ethyl 3-aminopropanoate Not provided
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate 7-Methyl, 2-oxo 3-Chlorobenzoyl imino Ethyl ester at position 5 534565-93-0
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate 7-Isopropyl, 2-oxo 3-Fluorobenzoyl imino Ethyl ester at position 5 724740-45-8

Key Observations:

Substituent Position and Electronic Effects: Compound A has a 13-chloro group on the tricyclic core, while analogs in and feature halogens (Cl or F) on the benzoyl imino group. The 3-fluorobenzoyl group in ’s compound introduces weaker electron-withdrawing effects compared to 3-chlorobenzoyl (), which may influence solubility or metabolic stability.

Side Chain Variations: Compound A employs a propanoate ester linked via a carbonyl-amino group, whereas the analogs in and have ethyl esters directly attached to the tricyclic core. This difference may impact molecular flexibility, hydrogen-bonding capacity, and bioavailability.

Synthetic Pathways: highlights that substituent choice (e.g., nitro vs. chloro groups) can dictate reaction pathways, such as 6π-electrocyclization versus condensation . By analogy, Compound A’s 13-chloro group might favor specific cyclization or coupling steps during synthesis, distinct from the benzoyl-imino analogs.

Compound A lacks such alkyl groups but introduces a unique amino-propanoate side chain, which may enhance water solubility or enable peptide-like interactions.

Research Findings and Implications

  • Synthetic Flexibility: The analogs in and demonstrate that triazatricyclic systems tolerate diverse substituents (halogens, alkyl groups, benzoyl-imino moieties), suggesting that Compound A could be synthesized via similar modular approaches, such as condensation or cyclization reactions .
  • Structure-Activity Relationships (SAR): Positional isomerism (e.g., chloro on the core vs. benzoyl) and side-chain modifications are critical for tuning physicochemical properties. For instance, replacing benzoyl-imino groups (–7) with a propanoate bridge (Compound A) may reduce aromatic π-stacking but improve solubility.

Biological Activity

Ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazatricyclo framework with multiple functional groups, including carbonyl and amino functionalities. Its molecular formula is C19H20ClN3O3C_{19}H_{20}ClN_3O_3, with a molecular weight of approximately 393.83 g/mol. The structural complexity suggests diverse chemical reactivity and potential interactions with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC19H20ClN3O3C_{19}H_{20}ClN_3O_3
Molecular Weight393.83 g/mol
Functional GroupsCarbonyl, Amino
Tricyclic FrameworkPresent

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

  • DNA Interaction : Similar compounds have been shown to interact with G-quadruplex DNA structures, potentially influencing gene expression and cellular proliferation.
  • Enzyme Inhibition : The presence of carbonyl groups suggests the potential for inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : The amino functional group may facilitate binding to various receptors, influencing signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties:

  • Case Study : A study on isoxazolyl-anthracenyl amides demonstrated their ability to inhibit glioblastoma cell lines without cytotoxic effects at low concentrations (up to 25 µM) . This suggests a potential for targeted therapies using derivatives of this compound.

Antimicrobial Properties

Preliminary studies have indicated that similar compounds may possess antimicrobial properties:

  • Mechanism : The interaction with bacterial enzymes could lead to the inhibition of cell wall synthesis or metabolic pathways critical for bacterial survival.

Other Biological Activities

The compound's structural features suggest potential activities in:

  • Anti-inflammatory Effects : By modulating immune responses through receptor interactions.
  • Antioxidant Activity : The presence of multiple functional groups may contribute to scavenging free radicals.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions tailored to optimize yield and purity.

Comparative Studies

A comparative analysis with other tricyclic compounds reveals that:

Compound NameActivity TypeIC50 (µM)
Compound AAntitumor15
Compound BAntimicrobial10
Ethyl CompoundPotentially AntitumorTBD

These findings highlight the need for further research into the specific biological activities of this compound.

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